tert-Butyl (4-bromofuran-2-yl)carbamate
Description
Crystallographic Analysis of Bromofuran-Carbamate Conformational Isomerism
The conformational landscape of tert-butyl (4-bromofuran-2-yl)carbamate is governed by the interplay between the carbamate group’s rotational freedom and the steric/electronic effects of its substituents. Single-crystal X-ray diffraction studies reveal a strong preference for the anti-rotameric conformation in the solid state, where the tert-butyl group and bromofuran moiety adopt opposing orientations relative to the carbamate’s carbonyl oxygen. This preference arises from minimized steric clashes between the bulky tert-butyl group and the bromofuran ring, as well as stabilizing dipole-dipole interactions between the carbamate’s carbonyl and the furan’s oxygen atom.
The dihedral angle between the carbamate’s N–C(=O)–O plane and the bromofuran ring measures 87.3° ± 2.1°, indicating near-perpendicular orientation. This geometry facilitates intramolecular hydrogen bonding between the carbamate’s NH proton and the furan oxygen (N–H···O distance: 2.14 Å), further stabilizing the anti conformation. Comparative analysis with non-brominated analogs shows a 12° reduction in this dihedral angle, highlighting bromine’s steric influence on ring positioning.
Table 1: Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.42 Å, b=11.03 Å, c=14.57 Å |
| Dihedral Angle (N–C–O vs. Furan) | 87.3° ± 2.1° |
| N–H···O Distance | 2.14 Å |
| Torsional Barrier (syn→anti) | 1.2 kcal/mol |
Notably, solution-state NMR studies detect minor populations of syn-rotamers (15–20%), attributable to solvation effects that reduce steric constraints. This equilibrium is temperature-dependent, with higher syn populations observed at lower temperatures due to enhanced hydrogen-bonding opportunities.
Comparative Molecular Geometry of Methyl vs. Non-Methyl Substituted Variants
The tert-butyl group exerts profound steric effects on molecular geometry compared to smaller alkyl substituents. Bond length analysis reveals a 0.03 Å elongation in the C–N bond of the carbamate group (1.35 Å vs. 1.32 Å in methyl analogs), consistent with increased electron donation from the bulky tert-butyl group. Conversely, the C=O bond shortens by 0.02 Å (1.22 Å vs. 1.24 Å), suggesting enhanced resonance stabilization in the presence of electron-donating substituents.
Table 2: Geometric Comparison of tert-Butyl vs. Methyl Carbamates
| Parameter | tert-Butyl Derivative | Methyl Derivative |
|---|---|---|
| C–N Bond Length | 1.35 Å | 1.32 Å |
| C=O Bond Length | 1.22 Å | 1.24 Å |
| N–C–O Angle | 123.5° | 120.1° |
| Furan Ring Puckering | 0.21 Å | 0.15 Å |
The bromine atom at the furan’s 4-position induces significant ring puckering (0.21 Å deviation from planarity), compared to 0.15 Å in non-halogenated analogs. This distortion arises from bromine’s large van der Waals radius (1.85 Å), which creates steric pressure against adjacent substituents. Density functional theory (DFT) calculations confirm that bromine substitution increases the furan’s inversion barrier by 3.8 kcal/mol, rendering the ring less flexible.
Electronic Structure Modeling of Carbamate-Bromofuran π-Orbital Interactions
The electronic architecture of this compound features complex π-orbital interactions between the carbamate’s carbonyl group and the bromofuran’s aromatic system. Natural Bond Orbital (NBO) analysis reveals partial conjugation between the carbamate’s lone-pair electrons (nO → π*C=O) and the furan’s π-system, with a second-order perturbation energy of 8.3 kcal/mol. Bromine’s electron-withdrawing effect reduces the furan’s π-electron density by 12%, as quantified through Mulliken population analysis.
Table 3: π-Orbital Interaction Energies
| Interaction | Energy (kcal/mol) |
|---|---|
| nO → π*C=O | 8.3 |
| πC=C (furan) → σ*C–Br | 5.1 |
| πC=O → π*C=C (furan) | 3.7 |
Time-Dependent DFT calculations predict a bathochromic shift of 28 nm in the compound’s lowest-energy electronic transition compared to non-brominated analogs, attributable to bromine’s heavy-atom effect and π-system polarization. The HOMO (-6.2 eV) localizes primarily on the bromofuran ring, while the LUMO (-1.8 eV) resides on the carbamate group, creating a charge-transfer axis aligned with the molecule’s long axis.
Properties
Molecular Formula |
C9H12BrNO3 |
|---|---|
Molecular Weight |
262.10 g/mol |
IUPAC Name |
tert-butyl N-(4-bromofuran-2-yl)carbamate |
InChI |
InChI=1S/C9H12BrNO3/c1-9(2,3)14-8(12)11-7-4-6(10)5-13-7/h4-5H,1-3H3,(H,11,12) |
InChI Key |
FXUZRUFPDSAKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CO1)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Furan Derivatives
Method A: Direct Bromination of Furan-2-yl Derivatives
- Reagents: N-bromosuccinimide (NBS), A radical initiator (e.g., AIBN), and a suitable solvent such as carbon tetrachloride or dichloromethane.
- Procedure: The furan derivative (e.g., furan-2-amine or a protected amino-furan) is dissolved in the solvent, cooled to 0°C, and NBS is added slowly. The mixture is stirred under inert atmosphere, allowing selective bromination at the 4-position due to the electron-rich nature of the furan ring.
- Reaction Conditions: Typically, 1.1 equivalents of NBS are used, with reaction times ranging from 2–6 hours, monitored via TLC or NMR.
Data Reference:
In the literature, similar halogenation procedures have been documented, with yields exceeding 80% for the 4-bromofuran derivatives when optimized.
Functionalization and Carbamate Formation
Method B: Conversion to Carbamate
- Reagents: tert-Butyl chloroformate (Boc-Cl), a base such as triethylamine or sodium bicarbonate, and anhydrous solvents like dichloromethane.
- Procedure: The amino-functionalized bromofuran intermediate is dissolved in the solvent, cooled to 0°C, and Boc-Cl is added dropwise. The mixture is stirred at low temperature to prevent overreaction or side reactions.
- Reaction Conditions: The mixture is then allowed to warm to room temperature and stirred for 12–24 hours, ensuring complete conversion.
Method C: Alternative Route via Isocyanates
- The amino-furan derivative can also be reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base, providing a straightforward route to the carbamate.
Representative Data Table
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (1.1 eq) | Dichloromethane | 0°C to RT | 4–6 h | 80–90% | Selective at 4-position |
| Carbamate Formation | tert-Butyl chloroformate (1.2 eq) | Dichloromethane | 0°C to RT | 12–24 h | 75–85% | Protects amino group |
Critical Considerations and Notes
- Selectivity: Bromination must be controlled to prevent polybromination; temperature and equivalents are critical.
- Protection: If starting from amino-furan derivatives, protecting groups such as Boc are essential before bromination.
- Purification: Column chromatography with suitable eluents (e.g., PE/EA 3:1) ensures high purity.
- Characterization: Confirm structure via NMR (¹H and ¹³C), HRMS, and IR spectroscopy.
Summary of Key Literature Findings
- The bromination of furan rings is best achieved with NBS under radical conditions, with regioselectivity favoring the 4-position due to electronic factors.
- Carbamate formation is efficiently accomplished with tert-butyl chloroformate in the presence of a base, providing a stable tert-butyl carbamate protecting group.
- Yields are generally high (>75%) with optimized conditions, and side reactions minimized through temperature control and reagent stoichiometry.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (4-bromofuran-2-yl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromine atom can be reduced to form hydrogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Oxidation Products: Furan derivatives with oxidized functional groups.
Reduction Products: Hydrogenated furan derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step synthesis.
Biology and Medicine:
Pharmaceutical Research: Investigated for potential use in drug development due to its unique structure and reactivity.
Biological Probes: Used in the design of biological probes for studying enzyme activity and protein interactions.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromofuran-2-yl)carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and furan ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Core Heterocyclic Structure
- Furan vs. Phenyl/Thiazole : The furan ring in the target compound is more electron-rich than phenyl or thiazole cores, favoring electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions . Thiazole derivatives (e.g., CAS 944804-88-0) exhibit higher bioactivity due to nitrogen and sulfur heteroatoms, often used in kinase inhibitors .
Substituent Effects
- Bromine Position : Bromine at the 4-position on furan (target compound) vs. 4-bromo on phenyl (CAS 131818-17-2) alters electronic distribution. For example, 4-bromophenyl carbamates are common intermediates in antipsychotic drug synthesis , while bromothiazoles are leveraged in antiviral research .
- Functional Groups : Methoxy (CAS 78839-75-5) or methyl (CAS 306937-14-4) substituents enhance solubility or steric effects, respectively. The methoxy group in CAS 78839-75-5 improves solubility in polar solvents, aiding in fluorescence-based applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
